NCGC00247743 -

NCGC00247743

Catalog Number: EVT-2953992
CAS Number:
Molecular Formula: C24H29N3O2
Molecular Weight: 391.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of NCGC00247743 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that can be modified through various organic reactions.
  2. Reactions: Common reactions used in the synthesis may include:
    • Coupling reactions: To form the core structure of the compound.
    • Functional group modifications: To introduce necessary functional groups that enhance biological activity.
  3. Purification: After synthesis, the compound is purified using techniques such as column chromatography or recrystallization to ensure high purity levels for biological testing.

The technical details of the synthesis process often require optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize by-products.

Molecular Structure Analysis

NCGC00247743 has a well-defined molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula and structure can be determined using techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Provides detailed information about the hydrogen and carbon environments within the molecule.
  • Mass Spectrometry: Confirms the molecular weight and structural integrity.
  • X-ray Crystallography: Offers precise three-dimensional structural data.

The compound's structure typically includes a scaffold that is common among kinase inhibitors, allowing it to interact effectively with target enzymes.

Chemical Reactions Analysis

NCGC00247743 participates in various chemical reactions relevant to its function as a kinase inhibitor:

  1. Binding Interactions: The compound interacts with ATP-binding sites on kinases, leading to inhibition of their activity.
  2. Metabolic Stability: Understanding how NCGC00247743 is metabolized within biological systems is crucial for predicting its efficacy and safety. This involves studying its reactions with cytochrome P450 enzymes and other metabolic pathways.
  3. Structure-Activity Relationship Studies: These studies assess how modifications to the chemical structure affect biological activity and potency against specific targets.

Technical details surrounding these reactions often involve kinetic studies to determine binding affinities and inhibition constants.

Mechanism of Action

The mechanism of action for NCGC00247743 primarily involves its role as a kinase inhibitor:

  1. Target Binding: The compound binds competitively or non-competitively to the active site of specific kinases, blocking their ability to phosphorylate substrates.
  2. Downstream Effects: Inhibition of kinase activity leads to altered signaling pathways, which can result in decreased proliferation of cancer cells or modulation of inflammatory responses.
  3. Data Supporting Mechanism: Experimental data from biochemical assays and cellular models demonstrate the effects of NCGC00247743 on target kinases and associated pathways.
Physical and Chemical Properties Analysis

The physical and chemical properties of NCGC00247743 are crucial for understanding its behavior in biological systems:

  • Solubility: Typically assessed in various solvents to determine formulation strategies for drug delivery.
  • Stability: Evaluated under different pH levels and temperatures to predict shelf life and storage conditions.
  • Melting Point and Boiling Point: These properties help in characterizing the compound's physical state under standard laboratory conditions.

Relevant data may include quantitative measurements obtained through standardized testing methods.

Applications

NCGC00247743 has significant potential applications in scientific research:

  1. Cancer Therapy: As a kinase inhibitor, it may be used in developing targeted therapies for various cancers by inhibiting specific signaling pathways involved in tumor growth.
  2. Inflammatory Diseases: The compound could also be explored for treating inflammatory conditions where kinase activity contributes to disease pathology.
  3. Research Tool: Beyond therapeutic applications, NCGC00247743 serves as a valuable tool for researchers studying kinase function and signaling pathways.
Introduction to KDM4 Enzymes and Epigenetic Modulation

Role of KDM4 Histone Demethylases in Chromatin Remodeling and Gene Regulation

The KDM4 (Lysine Demethylase 4) enzyme family constitutes a class of epigenetic regulators belonging to the Jumonji C (JmjC) domain-containing histone demethylases. These Fe²⁺- and α-ketoglutarate-dependent oxygenases catalyze the removal of methyl groups from specific lysine residues on histone tails, primarily targeting di- and tri-methylated histone H3 lysine 9 (H3K9me2/me3) and H3 lysine 36 (H3K36me2/me3). The human KDM4 subfamily comprises six members (KDM4A-F), with KDM4A-C containing catalytic JmjN/JmjC domains alongside chromatin-interaction modules (tandem PHD zinc fingers and Tudor domains), while KDM4D-F lack these auxiliary domains [3] [6].

Catalytically, KDM4 enzymes facilitate chromatin relaxation and transcriptional activation by erasing repressive H3K9me3 marks—a hallmark of condensed heterochromatin. This activity directly modulates gene accessibility for transcription factors and RNA polymerase II complexes. Conversely, their demethylation of H3K36me3, generally associated with transcriptional elongation, can exert context-dependent repressive effects by preventing aberrant transcription initiation. Beyond histones, emerging evidence indicates non-histone substrates, including transcription factors like p53, expanding their functional repertoire [3] [9]. KDM4 proteins exhibit distinct but overlapping nuclear localization patterns and genomic binding profiles, enabling them to regulate diverse transcriptional programs critical for cellular identity, proliferation, and differentiation.

Table 1: Catalytic Activity and Domain Architecture of Human KDM4 Enzymes

KDM4 MemberPrimary Histone Substrate(s)Catalytic DomainsChromatin Interaction DomainsCatalytic Activity
KDM4AH3K9me2/me3, H3K36me2/me3JmjN, JmjC2x PHD, TudorActive
KDM4BH3K9me2/me3, H3K36me2/me3JmjN, JmjC2x PHD, TudorActive
KDM4CH3K9me2/me3, H3K36me2/me3JmjN, JmjC2x PHD, TudorActive
KDM4DH3K9me2/me3JmjN, JmjCNoneActive
KDM4EH3K9me2/me3Partial JmjCNoneLow/Partial Activity
KDM4FH3K9me2/me3Partial JmjCNoneLow/Partial Activity

Implications of KDM4 Dysregulation in Oncogenesis and Disease Pathogenesis

Dysregulation of KDM4 demethylases—particularly their overexpression—is a recurrent feature across numerous malignancies, positioning them as potent oncogenic drivers. KDM4A, KDM4B, and KDM4C are frequently amplified and/or overexpressed at the mRNA and protein levels in cancers including prostate, breast, bladder, and colorectal carcinomas [3] [6] [9].

In prostate cancer (PCa), KDM4B expression is markedly upregulated in primary tumors and further elevated in castration-resistant prostate cancer (CRPC). KDM4B functions as a critical co-activator of the androgen receptor (AR), facilitating AR binding to target gene promoters by demethylating local repressive H3K9me3 marks. This interaction enhances AR transcriptional activity even under low androgen conditions, promoting CRPC progression. Crucially, KDM4 proteins also drive AR-independent oncogenic pathways. KDM4B directly activates the transcription of Polo-like Kinase 1 (PLK1), a master regulator of mitosis and cell cycle progression, by binding its promoter and removing repressive H3K9me3 marks. PLK1 overexpression is a hallmark of aggressive PCa and other cancers [6].

In breast cancer (BC), KDM4B plays pivotal roles in hormone receptor signaling and mammary gland tumorigenesis. KDM4B is essential for estrogen receptor-alpha (ERα)-mediated gene transcription. It co-localizes with ERα on chromatin, demethylating H3K9me3 at ER target gene promoters to facilitate transcriptional activation. This function is critical not only for normal mammary gland development but also for the proliferation of ER-positive BC cells. KDM4B expression correlates with poor prognosis in luminal subtypes. Furthermore, KDM4C amplification and overexpression are associated with triple-negative breast cancer (TNBC) and chemoresistance [3] [5].

Bladder cancer exhibits exceptionally high mutation rates in chromatin modifier genes. While KDM6A (UTX) is a frequently mutated tumor suppressor, KDM4 family members are often overexpressed. KDM4 overexpression contributes to a shift towards a more open chromatin configuration, potentially silencing tumor suppressors while activating oncogenes and proliferation pathways, thereby fostering urothelial carcinogenesis [2].

Table 2: KDM4 Dysregulation in Human Cancers and Associated Mechanisms

Cancer TypeDysregulated KDM4 MemberMolecular ConsequenceOncogenic Pathway Affected
Prostate CancerKDM4B (↑↑↑)AR Co-activation; PLK1 TranscriptionAndrogen Signaling; Cell Cycle Progression
Breast Cancer (Luminal)KDM4B (↑)ERα Co-activationEstrogen Signaling; Cell Proliferation
Breast Cancer (Basal/TNBC)KDM4C (↑)UnknownChemoresistance; Stemness?
Bladder CancerKDM4A/4B/4C (↑)Global H3K9me3 ReductionProliferation; Dedifferentiation
Colorectal CancerKDM4A/4B (↑)?Wnt/β-catenin?; Metastasis

Rationale for Targeting KDM4 in Epigenetic Therapy

The pervasive overexpression of KDM4 enzymes in cancer, coupled with their roles in driving oncogenic transcription, cell cycle progression, and therapy resistance, establishes them as compelling therapeutic targets. Epigenetic therapy targeting KDMs offers distinct advantages:

  • Reversibility of Epigenetic Marks: Unlike genetic mutations, epigenetic alterations are reversible. Inhibiting KDM4 enzymatic activity can potentially restore normal histone methylation patterns and reactivate silenced tumor suppressors or silence overexpressed oncogenes [8] [9].
  • Targeting Core Oncogenic Pathways: KDM4s often sit at hubs of critical oncogenic pathways (AR, ER, PLK1). Inhibition disrupts these pathways simultaneously. For instance, blocking KDM4B-mediated AR or ER co-activation offers a strategy to overcome resistance to hormone therapies [3] [6].
  • Synthetic Lethality: Tumors with specific dependencies on KDM4 activity (e.g., those with high PLK1 expression driven by KDM4B) may be particularly vulnerable to KDM4 inhibition.
  • Modulating the Tumor Microenvironment (TME): Epigenetic modifiers like KDM4 inhibitors can potentially enhance tumor immunogenicity by reactivating silenced endogenous retroviruses or tumor-associated antigens, potentially sensitizing "cold" tumors to immune checkpoint blockade [8].

The development of specific KDM4 inhibitors like NCGC00247743 represents a significant step towards realizing this therapeutic potential. Derived from the 8-hydroxyquinoline (8HQ) chemotype through structure-activity relationship (SAR) optimization, NCGC00247743 exemplifies a potent and relatively selective inhibitor designed to block the catalytic activity of KDM4 enzymes [1] [6]. Its identification stemmed from high-throughput screens against KDM4E and subsequent medicinal chemistry efforts to enhance potency and selectivity [6].

Table 3: Key Biochemical and Cellular Characteristics of KDM4 Inhibitor NCGC00247743

PropertyValue/CharacteristicSignificance
Chemical NameNCGC00247743 (also known as QC6352, I9)Unique research identifier
CAS Number1435192-04-3Chemical registry identifier
Molecular FormulaC₂₄H₂₉N₃O₂Defines chemical composition
Molecular Weight391.51 g/molDetermines physicochemical properties
Primary TargetKDM4 subfamily (A, B, C, D, E)Specificity for KDM4 demethylases
Mechanism of ActionCompetitive inhibition of 2-OG/Fe²⁺ catalytic siteBlocks enzymatic demethylation activity
Biochemical IC₅₀ (KDM4B)< 1 μM (Cell-free assay) [1]High potency against primary target
Cellular IC₅₀ (LNCaP Growth)Low micromolar range (e.g., ~1-5 μM) [6]Effective in inhibiting cancer cell proliferation
Selectivity vs. KDM5AWeak or no activity [6]Reduced potential off-target effects within JmjC KDMs
Selectivity vs. LSD1Negligible activity [6]Specificity against distinct demethylase class (Flavin)

NCGC00247743 (I9) demonstrates potent inhibition of KDM4B in biochemical assays (IC₅₀ < 1 μM). Crucially, it exhibits significant selectivity within the JmjC demethylase family. While effectively inhibiting KDM4A, B, C, D, and E isoforms, it shows considerably weaker activity against the structurally related KDM5A (JARID1A, H3K4me3 demethylase) and negligible activity against the flavin-dependent LSD1 (KDM1) demethylase [6]. Nuclear Magnetic Resonance (NMR) spectroscopy studies (TROSY-HSQC) confirmed direct binding of NCGC00247743 to the catalytic domain of KDM4B and KDM4A, inducing distinct chemical shift perturbations indicative of specific binding modes [6].

Functionally, NCGC00247743 recapitulates the effects of KDM4B knockdown. It suppresses the growth of both androgen-dependent (LNCaP, VCaP) and androgen-independent (PC3) prostate cancer cell lines. Notably, it exhibits exceptional potency against AR-negative PC3 cells (IC₅₀ ~40 nM), suggesting strong activity against KDM4-driven, AR-independent oncogenic pathways like the KDM4B-PLK1 axis [6]. In vivo, the closely related analog B3 (NCGC00244536), derived from the same SAR campaign, significantly inhibited tumor growth in PC3 xenograft models without major toxicity, providing proof-of-concept for the anti-tumor efficacy of this inhibitor class [6]. The selectivity and efficacy profile of NCGC00247743 underscores its value as a chemical probe for dissecting KDM4 biology and its potential as a lead compound for developing targeted epigenetic therapies against KDM4-dependent cancers.

Table 4: Select KDM4 Inhibitors and Comparative Profile of NCGC00247743

Inhibitor NameChemical ClassReported KDM4 Isoform SelectivityKey Reported Cellular ActivitiesStatus
NCGC00247743 (I9)8-Hydroxyquinoline derivativeBroad (KDM4A-E) > KDM5A, LSD1Inhibits PCa cell growth (AR+ & AR-); Blocks KDM4B-PLK1 axisResearch Compound
QC6352 (Analog)8-Hydroxyquinoline derivativeSimilar to I9Reduces BC stem cell traits; Inhibits TNBC growthPreclinical
ML324Pyridine derivativeKDM4B/E > KDM4C/D, KDM5BSensitizes cells to radiation; Inhibits viral latencyResearch Compound
SD-70Pyrazole-4-carboxylic acidKDM4C > KDM4A/D, KDM5BInhibits AML cell proliferationResearch Compound
JIB-04PyridinehydrazonePan-JmjC (KDM4, KDM5, KDM6)Broad anti-cancer activity; Impairs tumor growthPreclinical

Compound Synonyms for NCGC00247743:

SynonymContext of Use
NCGC00247743Primary research identifier
I9Designation in SAR studies [6]
QC6352Alternate research code
MCE-HY-112308MedChemExpress catalog number
CAS 1435192-04-3Chemical Abstracts Service identifier

Properties

Product Name

NCGC00247743

IUPAC Name

N-[6-(dimethylamino)hexyl]-3-(8-hydroxyquinolin-6-yl)benzamide

Molecular Formula

C24H29N3O2

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C24H29N3O2/c1-27(2)14-6-4-3-5-12-26-24(29)20-10-7-9-18(15-20)21-16-19-11-8-13-25-23(19)22(28)17-21/h7-11,13,15-17,28H,3-6,12,14H2,1-2H3,(H,26,29)

InChI Key

RAUALYDCIUPMKI-UHFFFAOYSA-N

SMILES

CN(C)CCCCCCNC(=O)C1=CC=CC(=C1)C2=CC(=C3C(=C2)C=CC=N3)O

Solubility

not available

Canonical SMILES

CN(C)CCCCCCNC(=O)C1=CC=CC(=C1)C2=CC(=C3C(=C2)C=CC=N3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.